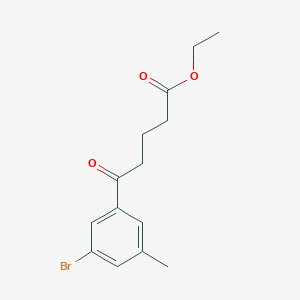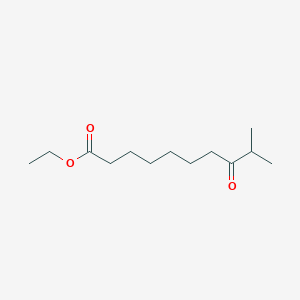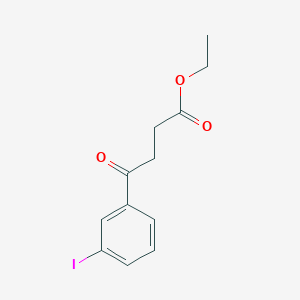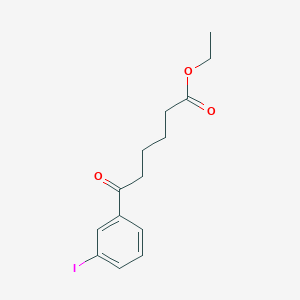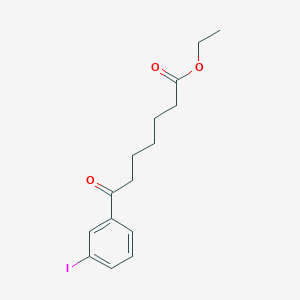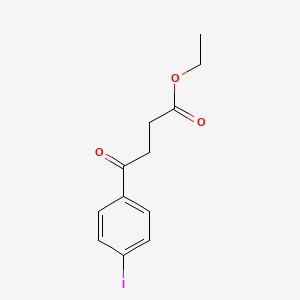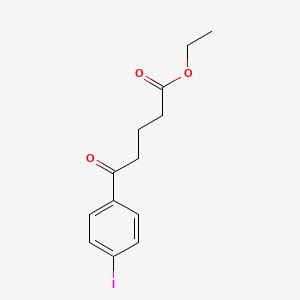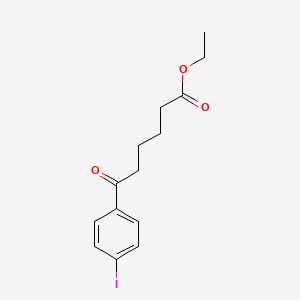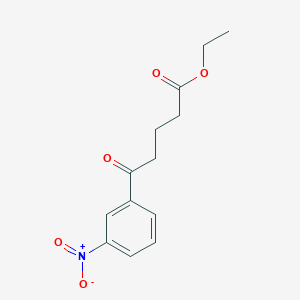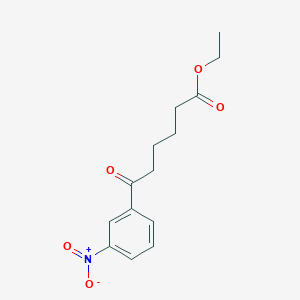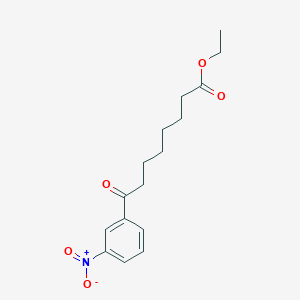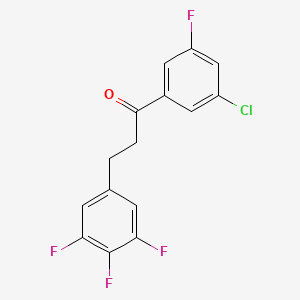
1-(3-Chloro-5-fluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Chloro-5-fluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one is an organic compound that has been studied in the laboratory for its potential applications in the field of organic synthesis, scientific research, and drug development. It belongs to the class of compounds known as trifluorophenylpropanones, which are characterized by the presence of three fluorine atoms in the phenyl ring. The compound has been studied for its unique properties and has been used in a variety of contexts.
Scientific Research Applications
Synthesis and Antipathogenic Activity
- The synthesis of acylthioureas, including derivatives related to 1-(3-Chloro-5-fluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one, has been investigated. These compounds have shown significant antipathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains known for biofilm growth, suggesting potential as novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Crystal Structures and Spectroscopic Studies
- Research on similar chalcone derivatives has involved the synthesis and characterization by FT-IR, elemental analysis, and X-ray diffraction. These studies contribute to understanding the molecular structures and properties of compounds related to this compound (Salian et al., 2018).
Molecular Structure and NBO Analysis
- Investigations into the molecular structure, FT-IR spectroscopy, and NBO analysis of similar fluorinated compounds have been conducted. These studies offer insights into the stability, hyper-conjugative interaction, and charge delocalization of molecules, which are crucial for understanding the chemical properties and potential applications of related compounds (Najiya et al., 2014).
Photocyclization Studies
- The photochemical behavior of certain fluorinated compounds, closely related to this compound, has been explored, with a focus on cyclization reactions to produce flavones. These studies contribute to the understanding of photochemistry in fluorinated organic compounds (Košmrlj & Šket, 2007).
Pesticide Crystal Structure
- Structural analysis of fluorinated pesticides shows the significance of molecular geometry in determining the effectiveness and interactions of these compounds. This research is relevant for understanding how structural variations in molecules like this compound can influence their biological and chemical properties (Jeon et al., 2014).
properties
IUPAC Name |
1-(3-chloro-5-fluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF4O/c16-10-5-9(6-11(17)7-10)14(21)2-1-8-3-12(18)15(20)13(19)4-8/h3-7H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFAIDNCYQPOLM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)CCC(=O)C2=CC(=CC(=C2)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645027 |
Source


|
| Record name | 1-(3-Chloro-5-fluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898778-45-5 |
Source


|
| Record name | 1-Propanone, 1-(3-chloro-5-fluorophenyl)-3-(3,4,5-trifluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898778-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Chloro-5-fluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

